molecular formula C13H9ClO3 B577907 2-Chloro-4-(2-hydroxyphenyl)benzoic acid CAS No. 1261938-18-4

2-Chloro-4-(2-hydroxyphenyl)benzoic acid

Cat. No.: B577907
CAS No.: 1261938-18-4
M. Wt: 248.662
InChI Key: NOFMDQISUTYLFX-UHFFFAOYSA-N
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Description

Historical Context and Discovery

Significance in Organic Chemistry Research

This compound occupies a critical niche in synthetic organic chemistry due to its dual functional groups: a chlorine atom at the 2-position and a phenolic hydroxyl group at the 4-position of the benzoic acid backbone. These features enable diverse reactivity, including:

  • Metal-catalyzed cross-coupling : The chlorine substituent facilitates palladium-catalyzed reactions, such as Suzuki-Miyaura couplings, for constructing biaryl systems.
  • Acid-base interactions : The carboxylic acid and phenolic hydroxyl groups allow salt and cocrystal formation, which are pivotal in pharmaceutical solid-state chemistry.
  • Halogen bonding : The chloro group participates in weak non-covalent interactions, influencing crystal packing in supramolecular assemblies.

Studies highlight its utility as a precursor for bioactive molecules, particularly in antiviral and immunomodulatory research. Its role in synthesizing poly(arylene ether)s and poly(arylene sulfone)s further underscores its industrial relevance.

Position Within Halogenated Benzoic Acid Derivatives

The compound distinguishes itself from related derivatives through its substitution pattern and electronic effects:

Feature 2-Chloro-4-(2-hydroxyphenyl)benzoic Acid 4-Chlorobenzoic Acid 2-Chloro-4-nitrobenzoic Acid
Substituents -Cl, -C6H4OH (ortho) -Cl (para) -Cl, -NO2 (para)
pKa (carboxylic) ~3.5 (estimated) 3.98 1.96
Reactivity Halogen bonding, cross-coupling Limited functionalization Strong electron-withdrawing effects

The ortho-hydroxyphenyl group introduces steric hindrance and hydrogen-bonding capacity, enabling unique crystal engineering applications compared to simpler chloro- or nitro-substituted analogs.

Nomenclature and Chemical Identity

Systematic Name :
this compound.

Molecular Formula :
C13H9ClO3.

Structural Features :

  • A benzoic acid core with a chlorine atom at position 2.
  • A 2-hydroxyphenyl group (C6H4OH) at position 4.

Key Identifiers :

Property Value Source
CAS Registry 1261938-18-4
Molecular Weight 248.66 g/mol
SMILES OC(=O)C1=C(Cl)C=C(C2=CC=CC=C2O)C=C1
InChI Key NOFMDQISUTYLFX-UHFFFAOYSA-N

The compound’s IUPAC name reflects its substitution pattern: the numbering prioritizes the carboxylic acid group (-COOH) at position 1, followed by chlorine at position 2 and the 2-hydroxyphenyl group at position 4. Its structural complexity places it among advanced intermediates in medicinal chemistry, particularly for designing kinase inhibitors or protease modulators.

Properties

IUPAC Name

2-chloro-4-(2-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-11-7-8(5-6-10(11)13(16)17)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFMDQISUTYLFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688682
Record name 3-Chloro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-18-4
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-2′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261938-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation of 2-Chlorofluorobenzene

In the first step, 2-chlorofluorobenzene undergoes electrophilic acylation using acetyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is typically employed due to its high efficacy in activating the aromatic ring for electrophilic attack. The reaction proceeds at elevated temperatures (80–130°C), yielding 2-chloro-4-acetyl-5-fluorophenyl acetate as an intermediate.

Key Conditions :

  • Catalyst : AlCl₃ (2.5 equivalents relative to substrate)

  • Temperature : 120°C

  • Solvent : Solvent-free conditions preferred for reduced byproduct formation.

Oxidative Cleavage with Chlorinated Soda Solution

The acetylated intermediate is subsequently oxidized using sodium hypochlorite (NaClO) under reflux. This step converts the acetyl group into a carboxylic acid moiety while preserving the halogen substituents. The reaction is typically conducted in aqueous medium at 100°C for 2 hours, achieving an 80% yield of the final product.

Optimization Insights :

  • Oxidant Concentration : 150 g/L reactive chlorine in NaClO solution ensures complete conversion.

  • Workup : Acidification with concentrated HCl precipitates the product, which is purified via recrystallization from ethanol-water mixtures.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods based on yield, scalability, and practicality:

Method Yield Catalyst Temperature Scalability
Friedel-Crafts/NaClO80%AlCl₃120°CIndustrial
Suzuki-Miyaura (hypothetical)~50%*Pd(PPh₃)₄80°CLaboratory

*Estimated based on analogous reactions.

Industrial-Scale Production Considerations

The Friedel-Crafts route dominates industrial settings due to its cost-effectiveness and minimal purification requirements. Key adaptations include:

  • Continuous Flow Reactors : Enhance heat management and reduce reaction time.

  • Catalyst Recycling : AlCl₃ recovery via aqueous extraction improves process sustainability .

Chemical Reactions Analysis

2-Chloro-4-(2-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Chloro-4-(2-hydroxyphenyl)benzoic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-hydroxyphenyl)benzoic acid involves its interaction with specific proteins in the body. It binds to these proteins, altering their structure and function. This can lead to various physiological effects, depending on the proteins affected. For example, if the compound interacts with proteins involved in the immune system, it can modulate the body’s ability to fight infections and diseases.

Comparison with Similar Compounds

Key Findings:

Structural Influence on Reactivity :

  • Electron-withdrawing groups (e.g., nitro, sulfonyl) increase acidity and electrophilicity, enhancing reactivity in substitution reactions .
  • Electron-donating groups (e.g., hydroxyl, piperazinyl) improve solubility in polar solvents and enable hydrogen bonding, critical in crystal engineering .

Biological and Industrial Applications: Agrochemicals: The trifluoromethylphenoxy derivative (CAS 59587-01-8) is a precursor to acifluorfen, a herbicide . Pharmaceuticals: Piperazinyl and ureido derivatives are intermediates in kinase inhibitors and antipsychotic drugs . Toxicity: Nitrophenyl and fluorinated analogs exhibit higher toxicity, necessitating stringent safety protocols .

Physicochemical Properties :

  • The hydroxyphenyl group in the target compound may confer antioxidant activity, akin to caffeic acid (3,4-dihydroxybenzeneacrylic acid) .
  • Methyl esters (e.g., ) are often used to improve bioavailability by masking the carboxylic acid group .

Biological Activity

2-Chloro-4-(2-hydroxyphenyl)benzoic acid, commonly known as a derivative of benzoic acid, has garnered attention due to its potential biological activities. This compound is characterized by its structural features, which include a chlorine atom and a hydroxyl group that significantly influence its interaction with biological systems. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H10ClO3. The presence of the chlorine atom and the hydroxyl group plays a crucial role in its solubility and reactivity, impacting its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : This compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, it reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
  • Antioxidant Activity : Studies have indicated that derivatives of this compound exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description References
Anti-inflammatoryInhibits COX and LOX enzymes, reducing inflammation
AntioxidantScavenges free radicals, reducing oxidative stress
AntimicrobialExhibits antibacterial properties against certain bacterial strains

Case Studies

Several studies have explored the biological effects of this compound:

  • Inflammatory Response Modulation : A study demonstrated that treatment with this compound significantly reduced inflammatory markers in animal models of arthritis. The mechanism was linked to the inhibition of COX-2 expression and subsequent reduction in prostaglandin E2 levels.
  • Antioxidant Efficacy : Research involving various derivatives indicated that some compounds exhibited antioxidant activity greater than that of ascorbic acid in DPPH radical scavenging assays. This suggests potential applications in preventing oxidative stress-related diseases .
  • Antimicrobial Activity : In vitro studies showed that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be effective at low concentrations, indicating its potential as an antimicrobial agent .

Q & A

Basic: What are the standard synthetic routes for preparing 2-Chloro-4-(2-hydroxyphenyl)benzoic acid, and what key reagents are involved?

Methodological Answer:
The synthesis typically involves sequential functionalization of the benzoic acid core. Common approaches include:

  • Electrophilic Aromatic Substitution (EAS): Introduce chlorine and hydroxyphenyl groups using chlorinating agents (e.g., Cl2/FeCl3) and phenol derivatives under acidic conditions.
  • Coupling Reactions: Suzuki-Miyaura coupling to attach the 2-hydroxyphenyl group to a pre-chlorinated benzoic acid scaffold. Palladium catalysts (e.g., Pd(PPh3)4), bases (K2CO3), and polar aprotic solvents (DMF) are critical for cross-coupling efficiency .
  • Hydrolysis of Esters: Final hydrolysis of ester-protected intermediates (e.g., methyl esters) using NaOH or LiOH in aqueous THF to yield the free benzoic acid .

Key Reagents Table:

StepReagents/ConditionsPurpose
ChlorinationCl2, FeCl3Introduce Cl substituent
CouplingPd(PPh3)4, K2CO3, DMFAttach hydroxyphenyl group
HydrolysisNaOH, H2O/THFDe-esterification to carboxylic acid

Advanced: How do electron-withdrawing substituents (Cl, OH) influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The chlorine (Cl) and hydroxyl (OH) groups exert competing electronic effects:

  • Cl (σm > 0): Acts as a meta-directing, electron-withdrawing group, deactivating the ring and reducing electrophilicity at the para position.
  • OH (σp < 0): The phenolic OH group is electron-donating via resonance, activating the ortho/para positions.

Mechanistic Implications:

  • Competitive Reactivity: In substitution reactions (e.g., amination), the OH group directs nucleophiles to the ortho/para positions, while Cl deactivates the meta position. Kinetic studies using isotopic labeling (<sup>18</sup>O) or computational DFT analysis can map transition states .
  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, favoring substitution at OH-activated positions.

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • Spectroscopy:
    • NMR (<sup>1</sup>H, <sup>13</sup>C): Assign peaks using DEPT-135/HSQC to differentiate aromatic protons (δ 6.5–8.5 ppm) and carboxylic acid protons (broad ~δ 12 ppm).
    • FT-IR: Confirm carboxylic acid (O-H stretch ~2500–3000 cm<sup>−1</sup>), C=O (~1680 cm<sup>−1</sup>), and C-Cl (~550 cm<sup>−1</sup>) .
  • Crystallography:
    • Single-Crystal X-Ray Diffraction (SC-XRD): Use SHELXL for refinement ( ) and WinGX for data processing ( ). ORTEP-3 ( ) generates thermal ellipsoid plots to visualize disorder.
    • Key Parameters: Report R1 values (< 0.05), hydrogen bonding (O-H···O), and torsion angles between aromatic rings .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:
Contradictions may arise from:

  • Disordered Solvent Molecules: Use SQUEEZE in PLATON to model electron density from disordered regions .
  • Twinned Crystals: Apply the TWIN law in SHELXL and refine using HKLF5 format. Validate with Rint (< 0.1) and Flack parameter analysis .
  • Polymorphism: Compare unit cell parameters (a, b, c) across multiple datasets. Differential Scanning Calorimetry (DSC) identifies thermal transitions between polymorphs.

Advanced: What in vitro assays are suitable for evaluating its biological activity, considering structural features?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Cyclooxygenase (COX-2): Use a fluorometric kit to measure IC50 values. The hydroxyl group may hydrogen-bond to catalytic residues.
    • Kinase Profiling: Screen against a kinase panel (e.g., Eurofins) to identify targets. Cl substituents enhance membrane permeability (logP ~2.5) .
  • Cellular Uptake Studies:
    • Fluorescent Tagging: Conjugate with BODIPY and quantify intracellular fluorescence via flow cytometry.
    • LC-MS Quantification: Measure intracellular concentrations after 24h exposure .

Basic: How does this compound compare to analogs like 2-Chloro-4-(3-fluorophenyl)benzoic acid in reactivity?

Methodological Answer:

  • Electronic Effects: Fluorine’s strong σp (> 0.5) increases ring electron deficiency vs. OH (σp < 0), making fluorophenyl analogs less reactive in electrophilic substitutions.
  • Synthetic Flexibility: The hydroxyl group in this compound allows for further derivatization (e.g., O-alkylation), unlike fluorine.
  • Biological Activity: OH enhances hydrogen-bonding potential, improving target affinity compared to F analogs .

Advanced: What computational methods can predict its pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction: Use SwissADME to compute logP (lipophilicity), topological polar surface area (TPSA), and bioavailability scores. The hydroxyl group increases TPSA (~60 Ų), reducing blood-brain barrier penetration.
  • Molecular Dynamics (MD): Simulate binding to serum albumin (PDB: 1AO6) to estimate plasma half-life. Cl substituents may stabilize hydrophobic interactions .

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